4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride
CAS No.: 1803607-17-1
Cat. No.: VC3021194
Molecular Formula: C6H10Cl2N2S
Molecular Weight: 213.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803607-17-1 |
|---|---|
| Molecular Formula | C6H10Cl2N2S |
| Molecular Weight | 213.13 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C6H8N2S.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2;2*1H |
| Standard InChI Key | FAJNXNPIUXYIRP-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1N=CS2.Cl.Cl |
| Canonical SMILES | C1CNCC2=C1N=CS2.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
4H,5H,6H,7H- Thiazolo[5,4-c]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring a thiazole ring fused with a tetrahydropyridine ring. The core structure contains two nitrogen atoms and one sulfur atom in the ring system. The dihydrochloride salt form contains two hydrochloride molecules, which significantly affects its solubility and stability properties compared to the free base form.
Physical and Chemical Properties
Based on data from related compounds in the thiazolo[5,4-c]pyridine family, we can infer several physical and chemical properties of this compound :
| Property | Description |
|---|---|
| Appearance | Solid |
| Color | Typically pale beige to light brown |
| Solubility | Likely highly soluble in water; moderately soluble in polar organic solvents |
| Stability | Hygroscopic; requires storage under controlled conditions |
| Storage Recommendations | Under inert gas (nitrogen or argon) at 2-8°C |
The closely related monohydrochloride form has a molecular weight of 176.67 g/mol with the formula C₆H₉ClN₂S . The dihydrochloride would have a higher molecular weight due to the additional HCl molecule.
Synthesis Methods
General Synthetic Routes
Several synthetic approaches can be employed to prepare thiazolo[5,4-c]pyridine derivatives, which can subsequently be converted to the dihydrochloride salt:
Cyclization Reactions
A common method involves the cyclization of appropriate precursors under specific conditions. One frequently employed approach uses 4-piperidone with elemental sulfur and cyanamide in the presence of a secondary amine catalyst:
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Protected piperidone is transformed into 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine using sulfur powder and cyanamide
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The resulting compound can then be functionalized at various positions
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Conversion to the dihydrochloride salt is typically achieved by treatment with anhydrous HCl
Industrial Production Methods
For larger-scale synthesis, optimized procedures have been developed :
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Treatment of piperidone derivatives with phosphorus sulfide to form the thiazole ring
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Alternative approach involves introducing a mercapto group into a protected aminopyridine followed by a ring formation reaction
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Chemical reduction of the pyridine ring can be performed to generate the tetrahydro derivative
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The salt form is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent
Biological Activities
Pharmacological Properties
Compounds in the thiazolo[5,4-c]pyridine family exhibit diverse biological activities that make them attractive for pharmaceutical research:
Enzyme Inhibition
Derivatives of thiazolo[5,4-c]pyridine have demonstrated significant inhibitory effects on activated coagulation factor X, suggesting potential applications as anticoagulants and antithrombotic agents . These compounds may serve as useful preventive or therapeutic agents for thrombus-related diseases.
Antimicrobial Activity
Research on related thiazole-containing heterocycles indicates potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Studies on structurally similar thiazolopyridazines have shown promising anticancer activities against multiple cancer cell lines :
| Cancer Cell Line | IC₅₀ Range (μM) |
|---|---|
| MCF-7 (breast) | 10.39-15.43 |
| HCT-116 (colon) | 6.90-51.46 |
| A549 (lung) | 11.26-23.47 |
These findings suggest that the thiazolo[5,4-c]pyridine scaffold could serve as a foundation for developing new anticancer agents.
Neuroprotective Effects
Compounds with similar thiazole-pyridine structures have demonstrated neuroprotective properties in studies evaluating neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Applications in Medicinal Chemistry
As Building Blocks
The 4H,5H,6H,7H- Thiazolo[5,4-c]pyridine scaffold serves as an important building block in medicinal chemistry for several reasons:
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The bicyclic structure provides a rigid framework for designing compounds with specific three-dimensional orientations
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Multiple positions are available for functionalization to optimize biological activity
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The nitrogen and sulfur atoms offer hydrogen bonding sites for interaction with biological targets
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The dihydrochloride salt form improves water solubility, enhancing bioavailability in physiological systems
Anticoagulant Development
Derivatives of thiazolo[5,4-c]pyridine have been investigated as intermediates in the synthesis of anticoagulant drugs . The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is used as an intermediate in the synthesis of edoxaban, a direct factor Xa inhibitor approved for preventing stroke in patients with atrial fibrillation and treating venous thromboembolism .
Cancer Research
The anticancer potential of these compounds has prompted investigations into their mechanism of action, including:
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Induction of apoptosis in cancer cell lines
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Inhibition of cell proliferation
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Potential interference with metabolic pathways critical for cancer cell survival
Analytical Methods
Identification and Characterization
Several analytical techniques can be employed to identify and characterize 4H,5H,6H,7H- Thiazolo[5,4-c]pyridine dihydrochloride:
Spectroscopic Methods
| Method | Application |
|---|---|
| ¹H NMR | Identification of proton signals from the tetrahydropyridine and thiazole rings |
| ¹³C NMR | Confirmation of carbon framework and identification of quaternary carbons |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern |
| IR Spectroscopy | Identification of characteristic N-H, C-S, and C-N stretching bands |
Chromatographic Methods
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HPLC can be used for purity determination with typical purity standards of >97%
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TLC systems using appropriate solvent mixtures can be employed for reaction monitoring
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recent Research Developments
Synthetic Innovations
Recent advances in the synthesis of thiazolo[5,4-c]pyridine derivatives include:
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High-pressure synthesis methods using Q-Tube reactors to promote cyclocondensation reactions, resulting in improved yields and reduced reaction times
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Development of more environmentally friendly synthesis routes with fewer steps and less hazardous reagents
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Exploration of microwave-assisted synthesis to enhance reaction efficiency
Structure-Activity Relationship Studies
Ongoing research is focusing on understanding the relationship between structural modifications and biological activity:
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The effect of substitution at the 5-position (e.g., methyl group) on biological activity
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The importance of the thiazole ring for binding to specific biological targets
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Optimization of salt forms for improved pharmacokinetic properties
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